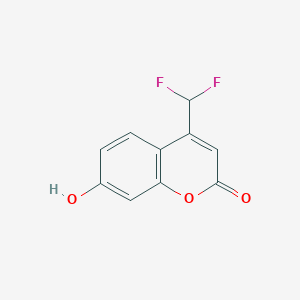

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves difluoromethylation reactions. Various methods have been developed for introducing difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds. These methods are environmentally benign and can be performed under mild conditions .

Molecular Structure Analysis

The molecular structure of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one consists of a chromone scaffold with a difluoromethyl group at the 4-position and a hydroxy group at the 7-position .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including difluoromethylation reactions. These reactions can introduce difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The difluoromethyl group in 4-difluoromethyl pyrazole significantly influences its reactivity and lipophilicity. As a result, it serves as a valuable building block for designing tailored derivatives. Some of its notable applications in medicinal chemistry include:

- Cyclooxygenase-2 (COX-2) Inhibition : Molecular docking studies have revealed that certain derivatives of 4-difluoromethyl pyrazole exhibit high affinity toward COX-2, an enzyme associated with inflammation. These compounds could potentially be developed as anti-inflammatory agents .

Materials Science

The incorporation of the difluoromethyl group enhances the lipophilicity and metabolic stability of compounds. Researchers explore its applications in materials science, such as:

- Functional Materials : 4-difluoromethyl pyrazole derivatives may find use in designing functional materials due to their unique properties .

Agrochemicals

The compound’s reactivity and stability make it relevant in agrochemical research:

- Pesticides and Herbicides : Researchers investigate the potential of 4-difluoromethyl pyrazole derivatives as active ingredients in pesticides and herbicides .

Photocatalysis

In the field of photocatalysis, this compound plays a role:

- Difluoromethylation Reactions : Photocatalytic generation of the difluoromethyl radical (CF₂H) from related precursors can lead to new synthetic methodologies. For instance, chlorodifluoromethyl radicals (ClCF₂) produced under Ru-photocatalysis have been utilized in specific reactions .

Hydrogen-Bond Donor Properties

Studies have shown that compounds bearing a CF₂H group act as better hydrogen-bond donors than their methylated analogues. This property has implications in various chemical interactions .

Biological Activities

While not fully explored, 4-difluoromethyl pyrazole derivatives have demonstrated potential biological activities, including:

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(difluoromethyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-10(12)7-4-9(14)15-8-3-5(13)1-2-6(7)8/h1-4,10,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVTWUTXGVPZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)

![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2725071.png)

![4,7-Dimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725072.png)

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)

![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)